

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-benzoylpropionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-benzoylpropionate*

Cat. No.: *B1267019*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-benzoylpropionate, also known as methyl 4-oxo-4-phenylbutanoate, is a keto ester of significant interest in organic synthesis and as a building block for various pharmaceuticals and other complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Methyl 3-benzoylpropionate**, complete with detailed experimental protocols and visual representations of key workflows.


Physicochemical Properties

The fundamental physicochemical properties of **Methyl 3-benzoylpropionate** are summarized below. These values have been compiled from various chemical data sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1] [2] [3]
Molecular Weight	192.21 g/mol	[1] [2] [3]
Appearance	Solid, semi-solid, or liquid	
Boiling Point	172-174 °C at 10 mmHg	[4]
307.8 °C at 760 mmHg	[1]	
Density	1.14 g/cm ³	[4]
Refractive Index	1.523-1.525	[4]
Solubility	Soluble in Chloroform	[5]
Flash Point	172-174°C/10mm	[4]
InChI Key	XVRCVKWYKYJEIG- UHFFFAOYSA-N	[3]
CAS Number	25333-24-8	[1] [2] [3]

Synthesis of Methyl 3-benzoylpropionate

Methyl 3-benzoylpropionate is commonly synthesized via the Fischer esterification of 3-benzoylpropionic acid with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of methanol and/or by the removal of water as it is formed.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 3-benzoylpropionate** via Fischer Esterification.

Experimental Protocols

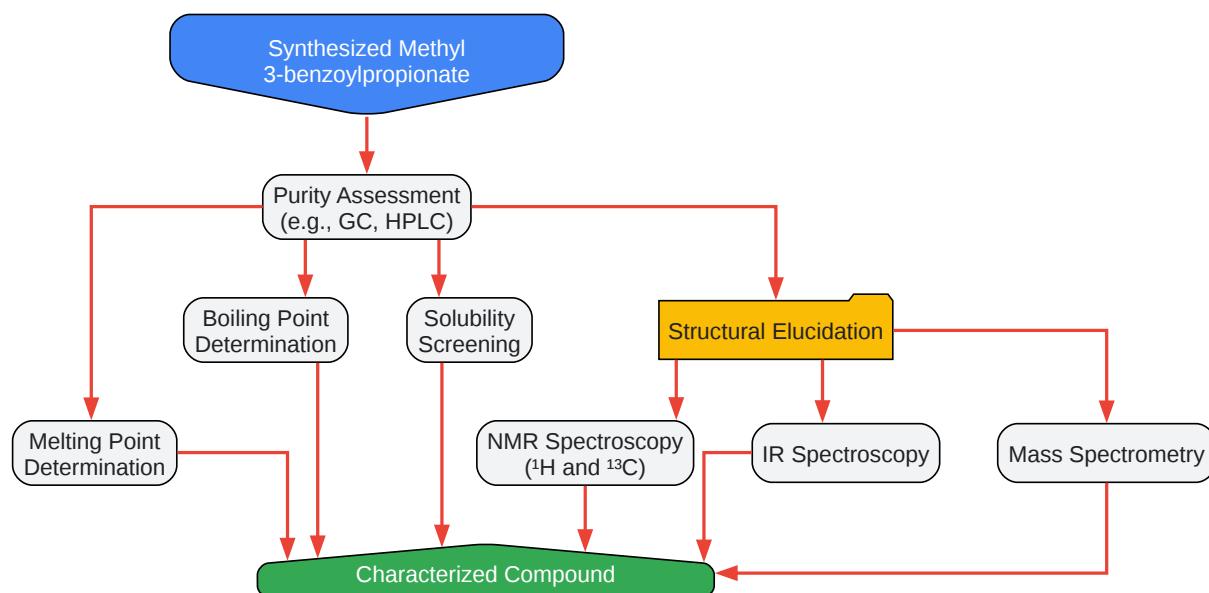
This section details the experimental procedures for the synthesis and characterization of **Methyl 3-benzoylpropionate**.

Synthesis via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 3-Benzoylpropionic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Diethyl ether or other suitable extraction solvent


- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 3-benzoylpropionic acid and an excess of methanol (e.g., 10-20 equivalents).
- With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude **Methyl 3-benzoylpropionate**.
- The crude product can be further purified by vacuum distillation or column chromatography.

Determination of Physicochemical Properties

The following diagram illustrates the logical workflow for characterizing the synthesized **Methyl 3-benzoylpropionate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

Procedure:

- A small, dry sample of **Methyl 3-benzoylpropionate** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

2. Boiling Point Determination

The boiling point at reduced pressure can be determined by vacuum distillation.

Procedure:

- A sample of **Methyl 3-benzoylpropionate** is placed in a distillation flask equipped with a magnetic stirrer.
- The distillation apparatus is assembled for vacuum distillation, including a condenser, receiving flask, and a connection to a vacuum pump with a manometer.
- The system is evacuated to the desired pressure.
- The sample is heated with stirring.
- The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

3. Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed in various solvents.

Procedure:

- To a series of small test tubes, add a small, pre-weighed amount of **Methyl 3-benzoylpropionate** (e.g., 10 mg).

- To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene).
- Vortex or shake the tubes vigorously for a set period (e.g., 1-2 minutes).
- Visually inspect for the complete dissolution of the solid. If dissolved, the substance is soluble. If not, it is considered insoluble or sparingly soluble.
- For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

4. Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure.[\[9\]](#)

Procedure:

- Dissolve a small amount of **Methyl 3-benzoylpropionate** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Acquire the ^1H and ^{13}C NMR spectra on an NMR spectrometer.
- Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[3\]](#)

Procedure:

- A spectrum of neat liquid can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

- Alternatively, for a solid sample, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
- The sample is then placed in the beam of an FTIR spectrometer and the spectrum is recorded.

c. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[\[3\]](#)

Procedure:

- A dilute solution of **Methyl 3-benzoylpropionate** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
- The sample is ionized using an appropriate technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
- The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **Methyl 3-benzoylpropionate**, along with comprehensive experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of this important chemical intermediate in their work. The provided workflows and protocols offer a structured approach to the synthesis and analysis of **Methyl 3-benzoylpropionate**, ensuring reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 3-BENZOYLPROPIONATE(25333-24-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-methyl-4-oxo-4-phenylbutanoate | C12H14O3 | CID 569305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. METHYL 3-(N-BENZYLAMINE)PROPIONATE(23574-01-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-benzoylpropionate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267019#physicochemical-properties-of-methyl-3-benzoylpropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com